molecular formula C20H22O4 B15191920 (+)-Acutifolin A CAS No. 350221-53-3

(+)-Acutifolin A

Cat. No.: B15191920
CAS No.: 350221-53-3
M. Wt: 326.4 g/mol
InChI Key: LDQGHYBYTNQNFR-VDGAXYAQSA-N
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Description

(+)-Acutifolin A is a naturally occurring compound known for its unique chemical structure and potential biological activities. It is a type of flavonoid, which are compounds widely distributed in the plant kingdom and known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Acutifolin A typically involves several steps, including the formation of the core flavonoid structure followed by specific functional group modifications. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as specific plants known to contain this compound, followed by purification processes. Alternatively, large-scale chemical synthesis methods can be employed, utilizing optimized reaction conditions and efficient purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Structural Basis for Reactivity

(+)-Acutifolin A contains a bicyclo[3.3.1]non-3-ene-2,9-dione core (Fig. 1) , which combines:

  • Two ketone groups (positions 2 and 9)

  • Conjugated dienone system (positions 3 and 4)

  • Bicyclic framework with steric constraints

This motif suggests potential for:

  • Nucleophilic additions at electrophilic ketones (e.g., Grignard reactions)

  • Diels-Alder reactions via the α,β-unsaturated ketone

  • Reductive transformations (e.g., ketone to alcohol)

Comparative Reactivity of Bicyclo[3.3.1] Systems

Gold(I)-catalyzed cyclopropanation/[5+3] cycloaddition pathways (observed in analogous systems) highlight possible synthetic modifications:

Reaction TypeExample SystemOutcomeRelevance to Acutifolin A
Cyclopropanation1,4,9-Alleneyne substratesBicyclo[3.3.1]nonane derivativesCore scaffold similarity
Epoxidationm-CPBA treatmentDiepoxide formationApplicable to conjugated diene
Acid-catalyzed rearrangementsSemipinacol rearrangementKetone migrationPotential for ring expansion

Experimental Limitations in Current Literature

  • No direct synthetic manipulations of this compound are documented in the analyzed sources .

  • Studies on related flavans (e.g., acutifolins B–F) focus on antioxidant and antimicrobial activities , not reaction chemistry.

  • The bicyclo[3.3.1]nonane system’s rigidity may restrict conventional reactivity, necessitating specialized conditions (e.g., Au(I) catalysis) .

Proposed Research Directions

Future studies could explore:

  • Diels-Alder Functionalization :

    • Reactivity of the α,β-unsaturated ketone with dienophiles (e.g., maleic anhydride).

  • Reductive Amination :

    • Conversion of ketones to secondary amines using NH₃/NaBH₃CN.

  • Photochemical Reactions :

    • [2+2] Cycloadditions under UV light (exploiting strained bicyclic framework).

Data Availability Statement

The absence of explicit reaction data for this compound in peer-reviewed literature (as of March 2025) underscores the need for targeted synthetic studies. Researchers are advised to consult specialized natural product databases (e.g., Reaxys, SciFinder) or conduct experimental validations using protocols for analogous bicyclic systems .

Scientific Research Applications

(+)-Acutifolin A has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and mechanisms of flavonoids.

    Biology: Research has shown that this compound exhibits various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, including the treatment of diseases related to oxidative stress and inflammation.

    Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (+)-Acutifolin A involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, this compound can interact with cellular signaling pathways, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-Acutifolin A include other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share a similar core structure but differ in the specific functional groups attached to the flavonoid backbone.

Uniqueness

What sets this compound apart from other flavonoids is its unique stereochemistry and specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

350221-53-3

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

(1S,5S,8S)-5-hydroxy-8-(4-hydroxyphenyl)-1-(3-methylbut-2-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione

InChI

InChI=1S/C20H22O4/c1-13(2)7-12-20-16(14-3-5-15(21)6-4-14)8-10-19(24,18(20)23)11-9-17(20)22/h3-7,9,11,16,21,24H,8,10,12H2,1-2H3/t16-,19-,20-/m0/s1

InChI Key

LDQGHYBYTNQNFR-VDGAXYAQSA-N

Isomeric SMILES

CC(=CC[C@@]12[C@@H](CC[C@@](C1=O)(C=CC2=O)O)C3=CC=C(C=C3)O)C

Canonical SMILES

CC(=CCC12C(CCC(C1=O)(C=CC2=O)O)C3=CC=C(C=C3)O)C

Origin of Product

United States

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